molecular formula C20H19NO3 B5888028 N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide CAS No. 353465-23-3

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide

Katalognummer B5888028
CAS-Nummer: 353465-23-3
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: PEPPOLOZAMURHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic effects on various neurological disorders. It is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been found to modulate glutamate neurotransmission in the brain.

Wirkmechanismus

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide is a selective antagonist of the mGluR2 receptor, which is a G protein-coupled receptor that modulates glutamate neurotransmission in the brain. By blocking the mGluR2 receptor, N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide reduces the release of glutamate, which is an excitatory neurotransmitter that is involved in several important neurological processes, including learning, memory, and mood regulation.
Biochemical and Physiological Effects:
N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide has been found to have several biochemical and physiological effects in the brain. It has been shown to reduce glutamate release, which can lead to a reduction in excitotoxicity and neuroinflammation. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in neuroplasticity and neuroprotection.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide has several advantages for use in lab experiments. It is a highly selective antagonist of the mGluR2 receptor, which makes it a valuable tool for studying the role of glutamate neurotransmission in the brain. It is also available in high purity and can be synthesized in large quantities. However, there are also limitations to its use in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain therapeutic levels in the brain. Additionally, it may have off-target effects that could confound experimental results.

Zukünftige Richtungen

There are several future directions for research on N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide. One area of interest is its potential therapeutic effects on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for addiction, particularly for drugs of abuse that act on the glutamate system. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide in the brain and to identify any potential off-target effects that may limit its use in therapeutic applications.
Conclusion:
In conclusion, N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide is a compound that has been extensively studied for its potential therapeutic effects on various neurological disorders. It is a selective antagonist of the mGluR2 receptor and has been found to modulate glutamate neurotransmission in the brain. It has several biochemical and physiological effects and has been shown to have anti-inflammatory and neuroprotective effects. While there are advantages and limitations to its use in lab experiments, it is a valuable tool for studying the role of glutamate neurotransmission in the brain. There are several future directions for research on N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide, including its potential as a treatment for neurodegenerative diseases and addiction.

Synthesemethoden

The synthesis of N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide involves several steps, starting with the reaction of 2-hydroxyacetophenone with ethyl acetoacetate to form 3-methyl-4-(2-oxo-2H-chromen-3-yl)but-3-en-2-one. This intermediate is then reacted with 3-aminophenylbutyric acid to form N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide. The synthesis method has been optimized to produce high yields of pure compound suitable for use in scientific research.

Wissenschaftliche Forschungsanwendungen

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including schizophrenia, anxiety, depression, and addiction. It has been found to modulate glutamate neurotransmission in the brain, which is involved in several important neurological processes. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Eigenschaften

IUPAC Name

N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-3-6-19(22)21-15-9-10-16(13(2)11-15)17-12-14-7-4-5-8-18(14)24-20(17)23/h4-5,7-12H,3,6H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPPOLOZAMURHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)C2=CC3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190202
Record name N-[3-Methyl-4-(2-oxo-2H-1-benzopyran-3-yl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide

CAS RN

353465-23-3
Record name N-[3-Methyl-4-(2-oxo-2H-1-benzopyran-3-yl)phenyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353465-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-Methyl-4-(2-oxo-2H-1-benzopyran-3-yl)phenyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.